Cas no 101774-27-0 (6-Bromo-1H-indole-3-carboxylic acid)

6-Bromo-1H-indole-3-carboxylic acid structure
101774-27-0 structure
商品名:6-Bromo-1H-indole-3-carboxylic acid
CAS番号:101774-27-0
MF:C9H6BrNO2
メガワット:240.053441524506
MDL:MFCD05664008
CID:62255
PubChem ID:15284837

6-Bromo-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Bromo-1H-indole-3-carboxylic acid
    • 1H-INDOLE-3-CARBOXYLIC ACID,6-BROMO-
    • 6-Bromoindole-3-carboxylic acid
    • 7024 6-BROMO-1H-INDOLE-3-CARBOXYLIC ACID
    • 6-Brom-indol-3-carbonsaeure
    • 6-bromo-1H-indol-3-carboxylic acid
    • 6-broMo-3-indole acid
    • 6-bromo-1H-indole-3-carboxylic
    • 6-BROMO-1-(TERT-BUTOXYCARBONYL)-1H-INDOLE-3-CARBOXYLIC ACID
    • 1H-Indole-3-carboxylic acid, 6-bromo-
    • PubChem8304
    • INNZWYJJSSRJET-UHFFFAOYSA-N
    • 6-bromo-indole-3-carboxylic acid
    • BCP11452
    • STL555329
    • BBL101533
    • 1H-Indole-3-carboxylicacid, 6-bromo-
    • PB14426
    • RP28408
    • TRA0083929
    • 6-bromanyl-1H
    • AC-24731
    • MFCD05664008
    • J-518305
    • 101774-27-0
    • FT-0650272
    • SCHEMBL497998
    • DTXSID60570991
    • A800450
    • CS-W004920
    • EN300-98388
    • SY030975
    • AMY1698
    • AKOS005259129
    • 6-bromo-1H-indole-3-carboxylicacid
    • FS-3299
    • ALBB-035441
    • DTXCID80521763
    • 6-bromo-1H-indole-3-carboxylate
    • MDL: MFCD05664008
    • インチ: 1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13)
    • InChIKey: INNZWYJJSSRJET-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2C(C(=O)O)=CNC=2C=1

計算された属性

  • せいみつぶんしりょう: 238.95800
  • どういたいしつりょう: 238.95819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.8±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 470.9°C at 760 mmHg
  • フラッシュポイント: 238.6±23.2 °C
  • 屈折率: 1.749
  • PSA: 53.09000
  • LogP: 2.62860
  • じょうきあつ: No data available

6-Bromo-1H-indole-3-carboxylic acid セキュリティ情報

6-Bromo-1H-indole-3-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromo-1H-indole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120413-10G
6-bromo-1H-indole-3-carboxylic acid
101774-27-0 97%
10g
¥ 1,115.00 2023-03-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB00137-10g
6-Bromo-1H-indole-3-carboxylic acid
101774-27-0 97%
10g
¥1546 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062385-10g
6-Bromo-1H-indole-3-carboxylic acid
101774-27-0 98%
10g
¥1289 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062385-25g
6-Bromo-1H-indole-3-carboxylic acid
101774-27-0 98%
25g
¥3470 2023-04-17
eNovation Chemicals LLC
Y1040269-10g
1H-Indole-3-carboxylic acid, 6-bromo-
101774-27-0 98%
10g
$145 2024-07-28
eNovation Chemicals LLC
K04739-5g
6-Bromo-1H-indole-3-carboxylic acid
101774-27-0 >95%
5g
$362 2024-05-23
Enamine
EN300-98388-2.5g
6-bromo-1H-indole-3-carboxylic acid
101774-27-0 95.0%
2.5g
$45.0 2025-02-21
eNovation Chemicals LLC
D403468-200g
6-Bromo-1H-indole-3-carboxylic acid
101774-27-0 97%
200g
$4800 2024-06-05
Chemenu
CM103171-10g
6-Bromo-1H-indole-3-carboxylic acid
101774-27-0 95%+
10g
$224 2021-08-06
Ambeed
A125324-250mg
6-Bromo-1H-indole-3-carboxylic acid
101774-27-0 98%
250mg
$9.0 2025-02-26

6-Bromo-1H-indole-3-carboxylic acid 合成方法

6-Bromo-1H-indole-3-carboxylic acid 関連文献

6-Bromo-1H-indole-3-carboxylic acidに関する追加情報

Comprehensive Guide to 6-Bromo-1H-indole-3-carboxylic acid (CAS No. 101774-27-0): Properties, Applications, and Research Insights

6-Bromo-1H-indole-3-carboxylic acid (CAS No. 101774-27-0) is a brominated derivative of indole-3-carboxylic acid, a compound of significant interest in pharmaceutical and agrochemical research. This heterocyclic organic compound features a bromine substitution at the 6-position of the indole ring, enhancing its reactivity and utility in synthetic chemistry. Researchers and industries value this compound for its role as a versatile building block in the synthesis of bioactive molecules, including potential drug candidates and functional materials.

The growing demand for indole derivatives in drug discovery has placed 6-Bromo-1H-indole-3-carboxylic acid under the spotlight. Its CAS number 101774-27-0 is frequently searched in academic databases and chemical supplier catalogs, reflecting its relevance in modern organic chemistry. Recent studies highlight its application in developing kinase inhibitors and antimicrobial agents, aligning with global trends targeting antibiotic resistance and precision medicine. Additionally, its structural motif is explored in covalent organic frameworks (COFs) for advanced material science applications.

From a synthetic perspective, 6-Bromo-1H-indole-3-carboxylic acid serves as a key intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal for constructing complex molecules in medicinal chemistry. The compound’s carboxylic acid group further allows for derivatization into esters, amides, or other functional groups, expanding its utility. Researchers often inquire about its solubility (typically in DMSO or methanol) and storage conditions (recommended at 2–8°C under inert atmosphere), which are critical for experimental reproducibility.

Environmental and green chemistry considerations have also influenced the compound’s applications. With increasing interest in sustainable synthesis, methodologies to minimize waste during the production of bromoindole derivatives are gaining traction. For instance, catalytic bromination techniques using eco-friendly reagents are being explored to improve the sustainability profile of such intermediates.

In summary, 6-Bromo-1H-indole-3-carboxylic acid (CAS No. 101774-27-0) bridges fundamental research and industrial innovation. Its multifaceted applications—from drug development to material science—coupled with its compatibility with modern synthetic strategies, make it a staple in laboratories worldwide. As the scientific community continues to address challenges like drug discovery bottlenecks and material sustainability, this compound remains a critical tool in the chemist’s arsenal.

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Amadis Chemical Company Limited
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